molecular formula C8H16Gd2O10+2 B8065673 Gadolinium(III) acetate hexahydrate

Gadolinium(III) acetate hexahydrate

Cat. No.: B8065673
M. Wt: 586.7 g/mol
InChI Key: RCKMTELMRDSTEC-UHFFFAOYSA-J
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Description

Gadolinium(III) acetate hexahydrate (Gd(CH₃CO₂)₃·6H₂O) is a coordination compound where gadolinium (Gd³⁺) is bound to acetate ligands and six water molecules. It is commonly used as a precursor in materials synthesis, particularly in sol-gel processes , polymeric precursor methods , and the preparation of doped metal oxides . Its high purity (≥99.9%) and stability in aqueous solutions make it suitable for applications requiring controlled release of gadolinium ions, such as in magnetic materials, catalysis, and biomedical imaging agents . The acetate anion acts as a mild coordinating agent, enabling clean thermal decomposition during calcination, which minimizes residual impurities in synthesized materials .

Properties

IUPAC Name

gadolinium(3+);tetraacetate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4O2.2Gd.2H2O/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;2*1H2/q;;;;2*+3;;/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKMTELMRDSTEC-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Gd+3].[Gd+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Gd2O10+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadolinium(III) acetate hexahydrate can be synthesized by reacting gadolinium oxide (Gd2O3) with acetic acid (CH3COOH) in the presence of water. The reaction typically involves dissolving gadolinium oxide in acetic acid and then crystallizing the product from the aqueous solution. The reaction can be represented as follows :

Gd2O3+6CH3COOH+5H2O[(Gd(CH3COO)3(H2O)2)2]4H2O\text{Gd}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} + 5 \text{H}_2\text{O} \rightarrow [(\text{Gd}(\text{CH}_3\text{COO})_3(\text{H}_2\text{O})_2)_2] \cdot 4 \text{H}_2\text{O} Gd2​O3​+6CH3​COOH+5H2​O→[(Gd(CH3​COO)3​(H2​O)2​)2​]⋅4H2​O

Industrial Production Methods

Industrial production of gadolinium(3+);tetraacetate;dihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. The use of high-purity reagents and controlled crystallization techniques are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Gadolinium(III) acetate hexahydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: Gadolinium in this compound can participate in redox reactions, although it is more commonly involved in coordination chemistry.

    Substitution Reactions: The acetate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with gadolinium(3+);tetraacetate;dihydrate include:

Major Products

The major products formed from reactions involving gadolinium(3+);tetraacetate;dihydrate depend on the specific reagents and conditions used. For example, reacting with acetylacetone in the presence of triethylamine can yield gadolinium acetylacetonate complexes .

Scientific Research Applications

Medical Imaging

Contrast Agent in MRI

Gadolinium(III) acetate hexahydrate is primarily utilized as a contrast agent in magnetic resonance imaging (MRI). Its unique properties enhance the contrast of images by affecting the relaxation times of nearby protons in tissues, which is crucial for visualizing blood vessels and organs during diagnostic procedures. The compound’s high solubility in water makes it particularly effective for biological applications, allowing for improved imaging quality and patient safety compared to other contrast agents .

Studies on Cellular Uptake

Recent studies have indicated that gadolinium-based contrast agents (GBCA), including this compound, can be taken up by white blood cells (WBCs) during MRI procedures. This finding opens avenues for further research into the biological interactions of GBCAs and their potential implications for patient monitoring and treatment efficacy .

Drug Delivery Systems

Theranostic Applications

Research has shown that gadolinium compounds, including this compound, may exhibit biological activity that can be harnessed for therapeutic purposes. Specifically, studies have explored the use of gadolinium complexes as theranostic agents—compounds that serve both therapeutic and diagnostic functions. The ability of these compounds to form stable complexes with biological molecules enhances their potential as drug delivery systems targeting specific cells, such as tumor cells .

In Vitro Studies

In vitro studies have demonstrated that gadolinium(III) complexes can effectively accumulate within tumor cells, suggesting their utility in targeted cancer therapies. For instance, experiments involving human glioblastoma multiforme cell lines showed significant uptake of gadolinium complexes, indicating their potential for enhancing the efficacy of chemotherapeutic agents through targeted delivery .

Materials Science

Optical and Electrical Applications

This compound is also employed in materials science as a precursor for various optical materials, structural ceramics, and electrical components. Its properties make it suitable for use in optical glasses and photo-optical materials due to its ability to enhance light transmission and absorption characteristics .

Catalytic Applications

Furthermore, this compound has been investigated for its role as a catalyst in chemical reactions. Its high purity and stability make it an excellent candidate for applications requiring precise chemical transformations, including petrochemical cracking and automotive catalysts .

Comparative Analysis of Gadolinium Compounds

To better understand the unique features of this compound compared to other gadolinium compounds, the following table summarizes key characteristics:

Compound NameChemical FormulaUnique FeaturesApplications
Gadolinium(III) chlorideGdCl₃·6H₂OUsed in nuclear reactors; neutron absorberNuclear physics
Gadolinium(III) nitrateGd(NO₃)₃·6H₂OPrecursor for other compoundsResearch applications
Gadolinium(III) oxideGd₂O₃Known for magnetic propertiesElectronics and data storage
Dysprosium(III) acetateDy(CH₃COO)₃·xH₂OSimilar structure but different magnetic propertiesVarious high-tech applications

Mechanism of Action

The mechanism of action of gadolinium(3+);tetraacetate;dihydrate is primarily related to its magnetic properties. Gadolinium ions (Gd3+) have unpaired electrons that contribute to their paramagnetic behavior, making them useful in MRI contrast agents. The compound interacts with water molecules in the body, enhancing the contrast in MRI images by shortening the relaxation time of nearby water protons .

Comparison with Similar Compounds

Comparison with Other Gadolinium Salts

Gadolinium(III) acetate hexahydrate is often compared to its nitrate (Gd(NO₃)₃·6H₂O) and chloride (GdCl₃·6H₂O) counterparts. Key differences include:

Property This compound Gadolinium(III) Nitrate Hexahydrate Gadolinium(III) Chloride Hexahydrate
Anion Type Acetate (CH₃CO₂⁻) Nitrate (NO₃⁻) Chloride (Cl⁻)
Thermal Stability Decomposes cleanly at moderate temps (200–400°C) Releases NOₓ gases at higher temps (>300°C) Hygroscopic; requires drying before use
Coordination Chemistry Forms stable carboxylate complexes Strong oxidizing agent; forms nitrate-bridged complexes High ionic character; favors Cl⁻ ligand exchange
Applications Sol-gel synthesis, doped oxides Metal-organic frameworks (MOFs), catalysis Magnetic nanoparticles, MRI contrast agents

Key Findings :

  • Acetate vs. Nitrate: Acetate is preferred in sol-gel synthesis due to its non-oxidative decomposition, while nitrate is used in MOFs for its high solubility and reactivity with organic linkers .
  • Acetate vs. Chloride: Chloride’s ionic nature simplifies ligand exchange in nanoparticle synthesis, whereas acetate’s stability in aqueous buffers suits biomedical applications .
Comparison with Other Lanthanide Acetates

This compound shares similarities with acetates of neighboring lanthanides, such as neodymium(III) acetate (Nd(CH₃CO₂)₃·xH₂O) and praseodymium(III) acetate (Pr(CH₃CO₂)₃·xH₂O).

Property Gd(CH₃CO₂)₃·6H₂O Nd(CH₃CO₂)₃·xH₂O Pr(CH₃CO₂)₃·xH₂O
Ionic Radius (Gd³⁺, Nd³⁺, Pr³⁺) 1.08 Å (Gd³⁺) 1.12 Å (Nd³⁺) 1.13 Å (Pr³⁺)
Magnetic Properties High paramagnetism (7 unpaired 4f electrons) Moderate paramagnetism (3 unpaired electrons) Similar to Nd³⁺; used in luminescent materials
Applications MRI contrast agents, doped oxides Solid-state lasers, catalysts Photovoltaic materials, sensors

Key Findings :

  • Ionic Radius : Gd³⁺’s smaller ionic radius compared to Nd³⁺ and Pr³⁺ allows tighter lattice integration in doped oxides, enhancing structural stability .
  • Magnetic Behavior : Gadolinium’s superior paramagnetism makes it ideal for MRI, whereas neodymium and praseodymium acetates are prioritized for optical applications .
Solubility and Stability in Aqueous Systems

Gadolinium(III) acetate exhibits higher solubility in polar solvents (e.g., water, acetic acid) compared to gadolinium hydroxides (Gd(OH)₃), which are sparingly soluble. Acetate complexation stabilizes Gd³⁺ in solution, preventing precipitation and enabling homogeneous doping in materials . In contrast, gadolinium nitrate’s solubility is pH-sensitive, requiring acidic conditions to avoid hydrolysis .

Biological Activity

Gadolinium(III) acetate hexahydrate (Gd(C₂H₃O₂)₃·6H₂O) is a coordination compound with significant biological implications. This article explores its biological activity, including its applications in medicine, potential toxicity, and mechanisms of action, supported by diverse research findings.

  • Molecular Formula : C₈H₁₆Gd₂O₁₀
  • Molecular Weight : 586.7066 g/mol
  • CAS Number : 100587-93-7
  • Physical Form : White crystalline solid, hygroscopic, soluble in water.

This compound is characterized by its ability to form stable complexes with various biomolecules, which enhances its utility in medical imaging and therapeutic applications.

Applications in Medicine

  • MRI Contrast Agent :
    • Gadolinium compounds are widely used as contrast agents in magnetic resonance imaging (MRI). Gd(III) ions enhance the contrast of images due to their paramagnetic properties, improving the visualization of tissues and vascular structures.
    • This compound has been studied for its efficacy in enhancing MRI signals, particularly at high magnetic fields, making it suitable for advanced imaging techniques .
  • Antimicrobial Activity :
    • Research indicates that gadolinium compounds exhibit antibacterial properties. Gadolinium(III) acetate has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
    • Its mechanism involves disrupting bacterial cell membranes and inhibiting cellular functions.
  • Nanoparticle Formulations :
    • Gadolinium(III) acetate is utilized in the synthesis of gadolinium oxide nanoparticles, which are explored for their applications in targeted drug delivery and cancer therapy. These nanoparticles can be conjugated with anticancer drugs to enhance therapeutic efficacy while reducing systemic toxicity .

Toxicity and Safety

The biological activity of gadolinium compounds must be balanced with their potential toxicity:

  • Acute Toxicity Studies :
    • Studies involving oral administration of gadolinium chloride (a related compound) to rats have established a no-observed-adverse-effect level (NOAEL) of approximately 84.7 mg/kg/day. Higher doses resulted in significant toxic effects, including liver damage and alterations in serum biochemistry .
  • Chronic Exposure :
    • Long-term exposure studies indicate potential accumulation of gadolinium in organs such as the liver and kidneys, raising concerns about chronic toxicity and the need for careful monitoring during clinical use .

Gadolinium(III) ions interact with biological macromolecules through several mechanisms:

  • Protein Binding : Gadolinium can bind to proteins and enzymes, potentially altering their function. This interaction may lead to changes in metabolic pathways or enzyme activities .
  • Reactive Oxygen Species (ROS) : Some studies suggest that gadolinium compounds may induce oxidative stress through the generation of reactive oxygen species, contributing to cytotoxic effects under certain conditions .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
MRI Contrast EnhancementUsed as a contrast agent for improved imaging
Antibacterial PropertiesEffective against resistant bacterial strains
Nanoparticle SynthesisForms stable nanoparticles for drug delivery
ToxicityNOAEL established at 84.7 mg/kg/day

Case Studies

  • MRI Applications :
    • A study demonstrated the enhanced imaging capabilities of gadolinium-based agents at high field strengths, illustrating the compound's role in improving diagnostic accuracy in clinical settings .
  • Nanomedicine :
    • Research on gadolinium oxide nanoparticles showed their potential in targeted cancer therapies by improving drug solubility and bioavailability while minimizing side effects associated with conventional chemotherapy .

Q & A

Q. What are the common synthesis methods for gadolinium(III) acetate hexahydrate, and how do precursor choices influence product purity?

Q. How can researchers characterize this compound for structural and compositional accuracy?

Essential techniques include:

  • Powder X-ray Diffraction (PXRD) : Confirms crystallinity and phase purity by matching peaks with reference patterns (e.g., JCPDS standards) .
  • ICP-OES/MS : Quantifies gadolinium content (e.g., 41.22% Gd by complexometric EDTA titration) and detects trace impurities (e.g., <100 ppm total rare earth oxides) .
  • Thermogravimetric Analysis (TGA) : Determines hydration states by measuring mass loss at 100–200°C (hexahydrate decomposition) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

The compound is hygroscopic and sensitive to moisture. Store in airtight containers under inert gas (N₂/Ar) at 4°C. Use desiccants like silica gel to minimize hydration changes. Lab personnel must demonstrate competence in Schlenk line techniques for air-sensitive reactions .

Advanced Research Questions

Q. How does gadolinium(III) doping concentration affect the optical and magnetic properties of host materials?

In Na(Y,Gd)F₄:Yb³⁺,Tm³⁺ upconverting nanoparticles, increasing Gd³⁺ concentration (0–30 mol%) enhances lattice rigidity, reducing non-radiative decay and improving luminescence efficiency. However, >20 mol% Gd³⁺ induces lattice distortion, quenching emission . Similarly, Gd³⁺-doped ceria shows enhanced oxygen vacancy formation, improving catalytic activity in water splitting .

Q. What methodological challenges arise when synthesizing gadolinium-based MOFs, and how can data contradictions be resolved?

Contradictions in surface area or porosity data often stem from solvent choice (e.g., DMF vs. water) or reaction temperature. For example, using gadolinium(III) nitrate hexahydrate with fluorinated ligands at 120°C yields MOFs with 450 m²/g surface area, while lower temperatures (80°C) produce amorphous phases . Cross-validate with gas adsorption (BET) and pair distribution function (PDF) analysis to resolve discrepancies.

Q. What mechanisms explain gadolinium(III) acetate’s role as a catalyst in organic transformations?

Q. How do hydration states impact the long-term stability of gadolinium(III) acetate in storage?

Aged samples (≥6 months) stored at room temperature show partial dehydration to tetrahydrate (TGA mass loss reduction by 8%), altering solubility and reactivity. For reproducible results, refresh stock solutions monthly and monitor hydration via Karl Fischer titration .

Q. What advanced techniques can resolve conflicting reports on gadolinium(III) acetate’s coordination geometry?

Conflicting EXAFS and XRD data on Gd³⁺ coordination (8 vs. 9-coordinate) arise from dynamic ligand exchange in solution. Use solid-state NMR (¹³C, ¹⁷⁰Gd) and single-crystal XRD to clarify geometry. For example, Gd³⁺ in acetate frameworks often adopts a tricapped trigonal prismatic geometry .

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